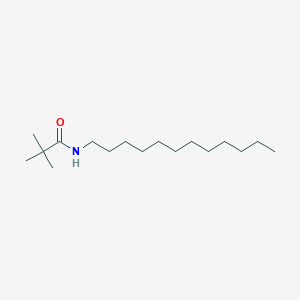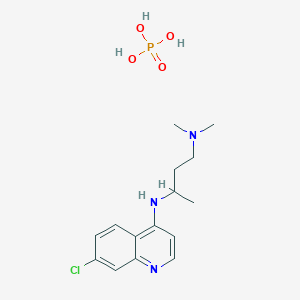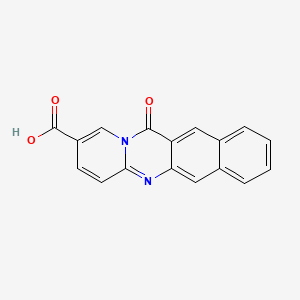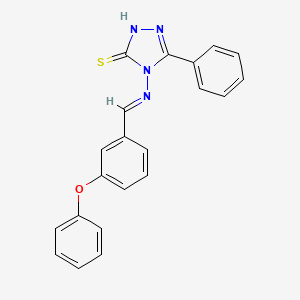
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is a chemical compound characterized by the presence of a hydroxyimino group attached to a fluorene backbone, with a carboxamide group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by cyclization.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via oximation of the corresponding ketone using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(9Z)-9-(hydroxyimino)-9H-fluorene-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide.
Uniqueness
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is unique due to the combination of its hydroxyimino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10N2O2 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(9Z)-9-hydroxyiminofluorene-4-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16-18/h1-7,18H,(H2,15,17)/b16-13- |
Clé InChI |
YEPGCANJRYLSJC-SSZFMOIBSA-N |
SMILES isomérique |
C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)








![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)

![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
